

Technical Support Center: C2-Amide-C4-NH2 Linker Hydrolysis and Prevention

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Compound of Interest

Compound Name: C2-Amide-C4-NH2

Cat. No.: B15565748

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This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolysis of the **C2-Amide-C4-NH2** linker and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the **C2-Amide-C4-NH2** linker and where is it used?

A: The **C2-Amide-C4-NH2** linker is a type of chemical moiety used in the development of bioconjugates, particularly in antibody-drug conjugates (ADCs). It connects a payload, such as a cytotoxic drug, to a targeting molecule, like an antibody. The "C2-Amide" component refers to an amide bond at the second carbon position, while the "C4-NH2" indicates a primary amine at the fourth carbon position, which serves as an attachment point.

Q2: What is linker hydrolysis and why is it a concern?

A: Linker hydrolysis is a chemical reaction where a water molecule breaks the chemical bonds within the linker, leading to the premature cleavage of the payload from the antibody.^[1] This is a significant concern in drug development because it can lead to off-target toxicity, as the cytotoxic drug is released into systemic circulation instead of at the target site.^[2] It also reduces the efficacy of the ADC by decreasing the amount of payload delivered to the target cells.^[2]

Q3: What are the primary factors that influence the hydrolysis rate of the **C2-Amide-C4-NH2** linker?

A: The stability of an amide bond, such as the one in the **C2-Amide-C4-NH2** linker, is influenced by several factors:

- pH: Amide hydrolysis can be catalyzed by both acidic and basic conditions.[3] The rate of hydrolysis is generally slowest in the neutral pH range (pH 5-9).[3]
- Enzymes: Proteases and other enzymes present in plasma and within cells can catalyze the hydrolysis of amide bonds.[3]
- Neighboring Groups: The chemical groups adjacent to the amide bond can significantly impact its stability through steric hindrance, electronic effects, and intramolecular catalysis. [4][5]
- Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

Q4: How does the **C2-Amide-C4-NH2** linker compare in stability to other common ADC linkers?

A: Amide linkers are generally considered more stable to chemical hydrolysis than ester-based linkers.[6] However, their stability can be lower than that of non-cleavable linkers, such as thioether linkers, especially in the presence of proteolytic enzymes. The specific hydrolysis rate of the **C2-Amide-C4-NH2** linker will depend on the overall structure of the ADC and the biological environment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the **C2-Amide-C4-NH2** linker.

Issue 1: Premature Payload Release in Plasma Stability Assays

- Potential Cause 1: Enzymatic Cleavage. Plasma contains various proteases that can hydrolyze the amide bond of the linker.

- Troubleshooting Tip: To confirm enzymatic action, run a parallel stability assay in a buffer at the same pH as plasma but without enzymes. If the payload release is significantly lower in the buffer, enzymatic cleavage is likely the primary cause.
- Potential Cause 2: pH-Mediated Hydrolysis. Although generally stable at neutral pH, slight variations in the experimental pH or the presence of local acidic or basic microenvironments can accelerate hydrolysis.
 - Troubleshooting Tip: Ensure the plasma and buffer solutions are properly buffered to a physiological pH of 7.4 and that the pH is monitored throughout the experiment.
- Potential Cause 3: Influence of Neighboring Groups. The molecular structure surrounding the linker can create an environment that promotes hydrolysis.
 - Troubleshooting Tip: Analyze the structure of your conjugate. The presence of nearby groups that can act as intramolecular catalysts may be a factor.[\[4\]](#) Consider synthesizing and testing derivatives with altered neighboring groups to assess their impact on stability.
[\[7\]](#)

Issue 2: Inconsistent Hydrolysis Rates Between Batches

- Potential Cause 1: Variation in Drug-to-Antibody Ratio (DAR). Different batches of ADCs may have varying average DARs, which can affect the overall hydrophobicity and stability of the conjugate.
 - Troubleshooting Tip: Characterize each batch thoroughly to ensure a consistent DAR. Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR.
- Potential Cause 2: Conjugation Site Heterogeneity. If the conjugation method is not site-specific, the linker may be attached to different amino acid residues on the antibody, some of which may be in environments that make the linker more susceptible to hydrolysis.
 - Troubleshooting Tip: Whenever possible, use site-specific conjugation techniques to produce more homogeneous ADCs. If using a stochastic method, extensive characterization is necessary to understand the distribution of conjugation sites.

- Potential Cause 3: Reagent Quality and Storage. The quality and storage conditions of buffers, plasma, and other reagents can impact the experimental outcome.
 - Troubleshooting Tip: Use high-quality reagents and follow recommended storage conditions. Prepare fresh buffers for each experiment.

Quantitative Data on Amide Linker Stability

While specific hydrolysis rate data for the **C2-Amide-C4-NH2** linker is not readily available in the public domain, the following table provides representative stability data for amide-containing linkers under various conditions to serve as a general guideline. Note: This data is illustrative and the actual stability of the **C2-Amide-C4-NH2** linker should be determined experimentally.

Linker Type	Condition	Half-life (t _{1/2})	Reference
Val-Cit-PABC	Human Plasma (37°C)	> 240 hours	[8]
Val-Cit-PABC	Mouse Plasma (37°C)	~ 24 hours	[1]
Generic Amide	pH 1 (37°C)	~ 10 hours	General Knowledge
Generic Amide	pH 7.4 (37°C)	> 500 hours	General Knowledge
Generic Amide	pH 13 (37°C)	~ 5 hours	General Knowledge

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of an ADC with a **C2-Amide-C4-NH2** linker in plasma.

Materials:

- ADC conjugate
- Human or mouse plasma (citrate-anticoagulated)

- Phosphate-buffered saline (PBS), pH 7.4
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system

Procedure:

- Preparation: Thaw frozen plasma at 37°C. Centrifuge to remove any precipitates.
- Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Prepare a parallel sample in PBS as a control. Incubate both samples at 37°C.
- Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
- Quenching: Immediately add the collected aliquot to 3 volumes of cold quenching solution to precipitate proteins and stop the reaction.
- Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to a new plate and analyze the amount of released payload using a validated LC-MS/MS method.^[2]
- Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 2: Prevention of Hydrolysis - Formulation Screening

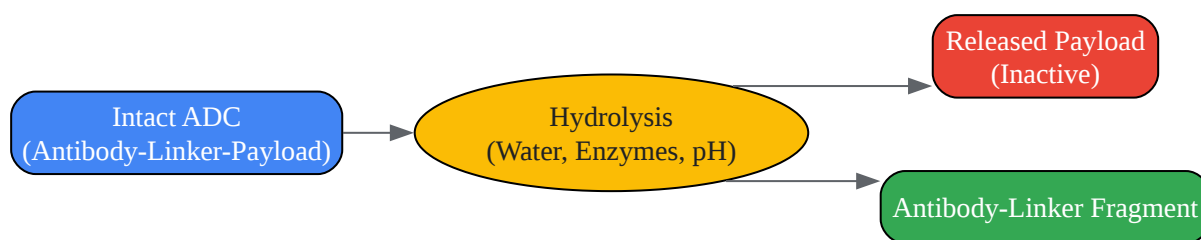
This protocol can be used to screen different formulations to improve the stability of the ADC.

Procedure:

- Prepare different formulations of the ADC in various buffers (e.g., citrate, histidine) at different pH values (e.g., pH 5.0, 6.0, 7.0).

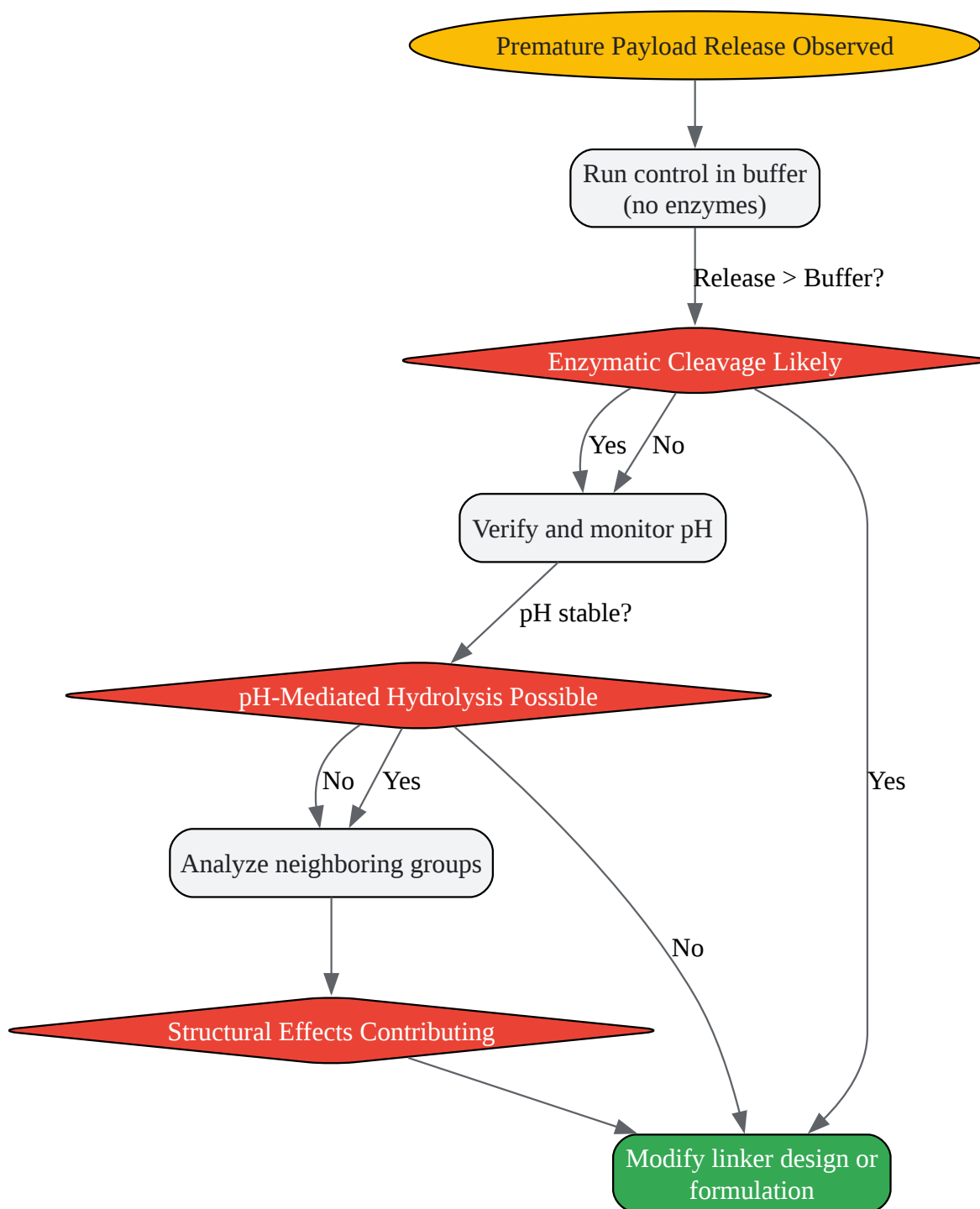
- Include excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20) that are known to improve protein stability.
- Incubate the different formulations at stressed conditions (e.g., 40°C) for an extended period.
- At set time points, analyze the samples for the amount of released payload and for aggregation using size-exclusion chromatography (SEC).
- The formulation that shows the least degradation and aggregation is considered the most stable.

Visualizations



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Caption: General pathway of **C2-Amide-C4-NH2** linker hydrolysis.



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Caption: Troubleshooting workflow for premature payload release.

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